molecular formula C21H20N4O2S B4881264 N-1-naphthyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-1-naphthyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4881264
M. Wt: 392.5 g/mol
InChI Key: WACPGPQEQVFMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as NNPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. NNPT belongs to the class of piperazine derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of NNPT is not fully understood. However, several studies have suggested that NNPT exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. NNPT has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of human immunodeficiency virus (HIV) integrase, which is essential for viral replication.
Biochemical and Physiological Effects:
NNPT has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. NNPT has also been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

NNPT has several advantages for laboratory experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological properties. However, NNPT also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Furthermore, NNPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on NNPT. One potential direction is to study the structure-activity relationship (SAR) of NNPT and its derivatives. This can help in identifying more potent analogs of NNPT with improved pharmacological properties. Another potential direction is to study the pharmacokinetics and pharmacodynamics of NNPT in vivo. This can help in understanding the absorption, distribution, metabolism, and excretion of NNPT in the body. Furthermore, NNPT can be studied for its potential use in combination therapy with other anticancer drugs or antibiotics. This can help in improving the efficacy and reducing the toxicity of existing drugs.

Synthesis Methods

NNPT can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 1-naphthylamine, 4-nitrobenzaldehyde, and thiourea in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized NNPT can be further purified using various chromatographic techniques.

Scientific Research Applications

NNPT has been extensively studied for its potential pharmacological properties. Several studies have reported that NNPT exhibits potent anticancer, antimicrobial, and antiviral activities. NNPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, NNPT has been shown to inhibit the replication of the influenza virus.

properties

IUPAC Name

N-naphthalen-1-yl-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-25(27)18-10-8-17(9-11-18)23-12-14-24(15-13-23)21(28)22-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPGPQEQVFMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

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